molecular formula C20H21N5O2 B11194129 4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B11194129
M. Wt: 363.4 g/mol
InChI Key: ZCJTZXZNHUKUPY-UHFFFAOYSA-N
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Description

4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide: Compound I , is a synthetic hybrid molecule. It combines a pyrimidine core with a benzyl(methyl)amino group and a 4-methoxyphenyl substituent. This compound has garnered interest due to its potential neuroprotective and anti-neuroinflammatory properties .

Preparation Methods

Synthetic Routes:: The synthesis of Compound I involves several steps. While I don’t have access to proprietary industrial methods, I can describe a general synthetic route:

    Pyrimidine Synthesis: Start with a pyrimidine precursor (e.g., 4,6-dimethyl-2-pyrimidinamine). Introduce the benzyl(methyl)amino group at the 2-position using appropriate reagents.

    Substitution Reaction: Replace one of the pyrimidine hydrogen atoms with the 4-methoxyphenyl group.

    Carboxamide Formation: Introduce the carboxamide group at the 5-position using appropriate reagents.

Industrial Production:: For large-scale production, pharmaceutical companies likely optimize the synthetic route, considering efficiency, yield, and cost.

Chemical Reactions Analysis

Compound I may undergo various reactions:

    Oxidation: Oxidation of the benzyl(methyl)amino group or the 4-methoxyphenyl group.

    Reduction: Reduction of the carboxamide group or other functional groups.

    Substitution: Substitution reactions at various positions.

    Common Reagents: These include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Major Products: The main products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Compound I’s applications span various fields:

    Chemistry: It serves as a versatile building block for designing new compounds.

    Biology: Researchers explore its effects on cellular processes, including neuroprotection.

    Medicine: Investigated for potential therapeutic use in neurodegenerative diseases.

    Industry: May find applications in drug development or materials science.

Mechanism of Action

The neuroprotective effects likely involve:

    Inhibition of ER Stress: Compound I reduces endoplasmic reticulum (ER) stress, promoting neuronal survival.

    Anti-Inflammatory Pathway: It inhibits NF-kB activation, reducing neuroinflammation.

Comparison with Similar Compounds

While Compound I’s uniqueness lies in its specific structure, similar compounds include:

    Benzyl(methyl)amino-pyrimidines: Explore variations in substituents and positions.

    Other Neuroprotective Agents: Compare efficacy and mechanisms.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

4-amino-2-[benzyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-25(13-14-6-4-3-5-7-14)20-22-12-17(18(21)24-20)19(26)23-15-8-10-16(27-2)11-9-15/h3-12H,13H2,1-2H3,(H,23,26)(H2,21,22,24)

InChI Key

ZCJTZXZNHUKUPY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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